2-Phenylcyclobutan-1-amine
Description
Contextualization within Cyclobutane (B1203170) and Amine Chemistry Research
The study of strained ring systems, particularly cyclobutanes, holds a unique position in organic chemistry. The inherent ring strain of the cyclobutane motif makes it a valuable and versatile building block in organic synthesis, enabling selective bond cleavages for ring-opening, contraction, or expansion to construct complex molecular architectures. uni-regensburg.de The incorporation of a phenyl group and an amine functionality onto this four-membered ring, as seen in 2-phenylcyclobutan-1-amine, introduces specific stereochemical and electronic properties that are of significant interest in academic research.
Cyclobutane derivatives are less prevalent in pharmaceutical drugs compared to five- and six-membered rings, which has spurred interest in developing novel synthetic methods to access this structural motif with high stereochemical control. calstate.edu The challenge lies in managing the puckered conformation of the cyclobutane ring, which complicates spectroscopic analysis and stereoselective synthesis. calstate.edu Research in this area often focuses on overcoming these hurdles to expand the library of accessible cyclobutane-containing molecules for potential applications in drug discovery and material science. calstate.edu
Within the broader field of amine chemistry, aminocyclobutanes like this compound are explored as scaffolds. The amine group is a key functional handle, allowing for a wide array of chemical transformations. These include nucleophilic substitutions, acylations, and its use as a directing group in C-H activation reactions. calstate.edu The synthesis of such amines often involves methods like reductive amination of cyclobutanones or the reduction of corresponding nitro compounds, highlighting the interplay between cyclobutane and amine chemistry. calstate.edursc.org
Significance of the this compound Scaffold in Organic Synthesis and Mechanistic Studies
The this compound scaffold is a subject of academic investigation due to its utility in both the synthesis of complex molecules and the study of reaction mechanisms. Its rigid, strained structure provides a unique platform for investigating stereocontrolled reactions and the behavior of molecules under various catalytic conditions.
In organic synthesis, the compound serves as a key intermediate. For instance, visible light-mediated intermolecular [2+2] photocycloaddition reactions between 1-aryl-2-nitroethenes and olefins have been developed to produce substituted nitrocyclobutanes. rsc.org These nitrocyclobutanes can then be readily reduced to the corresponding aminocyclobutanes, such as this compound, without loss of stereochemical integrity. rsc.org This two-step process demonstrates a synthetic route to access the aminocyclobutane core.
Another synthetic approach starts from 3-phenylcyclobutanone (B1345705), which undergoes reductive amination followed by hydrogenation to yield 3-phenylcyclobutan-1-amine, an isomer of the title compound. calstate.edu Such multi-step syntheses are common for accessing specific isomers of substituted cyclobutanes. The reactivity of the amine and the phenyl-substituted cyclobutane ring allows for further functionalization, making it a valuable building block. For example, it has been used in amide coupling reactions to synthesize more complex derivatives. google.com
Mechanistic studies involving cyclobutane derivatives are crucial for understanding fundamental reaction pathways. The strain in the cyclobutane ring can be exploited in transition-metal-catalyzed reactions that involve C-C bond cleavage. acs.org Studies on related cyclobutanol (B46151) derivatives have shown that palladium catalysts can promote a formal [2+2]-retrocyclization via a two-fold Csp³–Csp³ bond cleavage, transforming the cyclobutanol into acetophenone (B1666503) derivatives. acs.org Mechanistic investigations into the [2+2] photocycloaddition to form the cyclobutane ring have suggested a triplet reaction pathway involving a 1,4-diradical intermediate. rsc.org These studies provide fundamental insights into the reactivity of strained four-membered rings.
Research Findings and Data
Detailed research has outlined specific synthetic transformations involving the this compound scaffold and its precursors.
Table 1: Synthesis via Reduction of a Nitrocyclobutane (B1338332) Intermediate This table summarizes the reduction of a substituted nitrocyclobutane to the corresponding amine, as a representative example of accessing the aminocyclobutane core. rsc.org
| Parameter | Details |
| Starting Material | 1-Nitro-2-phenylcyclobutane derivative (2a) |
| Reaction | Reduction |
| Reagent | Zinc (Zn) powder |
| Solvent | Water/Acetic Acid (1/1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Product | This compound (4) |
| Yield | 77% |
Table 2: Multi-step Synthesis of a Phenylcyclobutanamine Isomer This table details a synthetic route starting from a cyclobutanone (B123998) to produce 3-phenylcyclobutan-1-amine, an isomer of the title compound, showcasing common synthetic strategies in this area. calstate.edu
| Step | Reaction | Reagents | Product |
| 1 | Reductive Amination | 3-Phenylcyclobutanone, Dibenzylamine, Acetic Acid, Sodium triacetoxyborohydride (B8407120) | Dibenzyl-3-phenylcyclobutan-1-amine |
| 2 | Hydrogenation | Palladium on carbon (Pd/C), Hydrogen (H₂) | 3-Phenylcyclobutan-1-amine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQLQANCCIABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17293-44-6 | |
| Record name | 2-Phenylcyclobutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17293-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 2 Phenylcyclobutan 1 Amine and Its Derivatives
General Principles of Amine Synthesis
The synthesis of amines is a fundamental process in organic chemistry, with several established methods. These techniques can be broadly categorized and are often applicable to a wide range of substrates, including those leading to the formation of 2-phenylcyclobutan-1-amine.
Reductive Amination Strategies for Carbonyl Compounds
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. rsc.orgnih.gov This reaction involves the conversion of a carbonyl compound (an aldehyde or ketone) into an amine. The process begins with the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal, which then dehydrates to form an imine or enamine intermediate. This intermediate is subsequently reduced to the corresponding amine. libretexts.org
A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com Catalytic hydrogenation using molecular hydrogen in the presence of a metal catalyst is also a common and cost-effective method, particularly in industrial settings. rsc.org The choice of reducing agent and reaction conditions can influence the selectivity and efficiency of the reaction. For instance, the Leuckart-Wallach reaction utilizes formic acid as the reducing agent. mdpi.com Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry due to its operational simplicity and broad applicability. nih.govacs.org
Nucleophilic Substitution Reactions involving Alkyl Halides and Amines
The reaction of alkyl halides with ammonia (B1221849) or other amines is a classical method for amine synthesis, proceeding via a nucleophilic substitution (SN2) mechanism. libretexts.orgstudymind.co.uk In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. studymind.co.ukfiveable.me
A significant drawback of this method is the potential for over-alkylation. The primary amine initially formed is also a nucleophile and can react further with the alkyl halide to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgfiveable.mesavemyexams.com To favor the formation of the primary amine, a large excess of ammonia is often used. studymind.co.uk
An alternative approach to avoid over-alkylation involves the use of the azide (B81097) anion (N₃⁻) as a nucleophile. The resulting alkyl azide can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org
Carboxylic Acid Derivative Transformations to Amines (e.g., Hofmann, Curtius Rearrangements)
The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.orglibretexts.org
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) and a strong base. libretexts.orgnumberanalytics.com This leads to the formation of an isocyanate intermediate, which is then hydrolyzed to yield the primary amine and carbon dioxide. numberanalytics.commasterorganicchemistry.com
The Curtius rearrangement involves the thermal decomposition of an acyl azide to form an isocyanate. nih.govnih.gov The acyl azide is typically prepared from a carboxylic acid or its corresponding acyl chloride. masterorganicchemistry.comorganic-chemistry.org Similar to the Hofmann rearrangement, the isocyanate intermediate can be hydrolyzed to produce a primary amine. nih.govjove.com A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of stereochemistry at the migrating carbon center. nih.gov
| Rearrangement | Starting Material | Key Intermediate | Product |
| Hofmann | Primary Amide | Isocyanate | Primary Amine |
| Curtius | Acyl Azide | Isocyanate | Primary Amine |
Reduction of Nitriles and Amides
The reduction of nitriles and amides provides another direct route to amines.
Reduction of Nitriles: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas over a metal catalyst such as nickel or platinum. libretexts.orgstudymind.co.ukjove.com The use of LiAlH₄ is common in laboratory settings, while catalytic hydrogenation is often preferred in industrial applications due to its lower cost. studymind.co.uk An interesting catalyst-free method involves the use of ammonia borane (B79455) under thermal conditions. acs.org
Reduction of Amides: Amides can be reduced to primary, secondary, or tertiary amines using a strong reducing agent like LiAlH₄. wikipedia.orgechemi.commasterorganicchemistry.com Unlike the Hofmann and Curtius rearrangements, the reduction of amides does not involve the loss of a carbon atom. jove.com The type of amine produced depends on the substitution of the starting amide. jove.comlibretexts.org For example, a primary amide will yield a primary amine.
Gabriel Amine Synthesis
The Gabriel synthesis is a specific and effective method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues associated with direct alkylation of ammonia. libretexts.orgwikipedia.orgbyjus.com The reaction utilizes potassium phthalimide (B116566) as a surrogate for the H₂N⁻ anion. wikipedia.org
The process involves two main steps:
N-alkylation of potassium phthalimide: The phthalimide anion acts as a nucleophile and reacts with a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide. nrochemistry.comnumberanalytics.com
Hydrolysis or Hydrazinolysis: The N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, by reaction with hydrazine (B178648) (the Ing-Manske procedure), which produces the primary amine and a phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.com
Cyclobutane (B1203170) Ring Formation and Functionalization Leading to this compound
The synthesis of this compound involves the construction of the strained cyclobutane ring and the subsequent introduction of the phenyl and amine functionalities.
The formation of the cyclobutane ring is often challenging due to its inherent ring strain. baranlab.org One of the most common methods for constructing cyclobutane rings is through [2+2] cycloaddition reactions. baranlab.orgbohrium.com These reactions can be initiated photochemically or catalyzed by transition metals. baranlab.org For example, the catalytic [2+2] cycloaddition of silyl (B83357) enol ethers with α,β-unsaturated esters, promoted by a Lewis acid like EtAlCl₂, can produce polysubstituted cyclobutanes. acs.org Photochemical [2+2] cycloadditions are also widely used, though they can sometimes lead to a mixture of products. mdpi.comcalstate.edu
Once the cyclobutane skeleton is formed, functionalization is necessary to introduce the desired groups. Arylated cyclobutanes are found in various natural products and are of interest in drug discovery. nih.gov The direct functionalization of C-H bonds in cyclobutanes is an emerging area of research. nih.govnih.govacs.org For instance, palladium-catalyzed C-H arylation can be used to introduce a phenyl group onto the cyclobutane ring. acs.org
Stereoselective Ring Construction Approaches
The stereocontrolled synthesis of cyclobutane derivatives is a key challenge due to the puckered nature of the four-membered ring and the small energy barrier to ring-flipping, which can complicate stereochemical control. calstate.edu One established method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. For instance, the thermal [2+2] cycloaddition of benzyl (B1604629) vinyl ether with dichloroketene (B1203229) (generated in situ) can produce a (benzyloxy)cyclobutanone, although this specific ketone proved ineffective in subsequent Ugi reactions. acs.org Another approach involves the reaction of 2-(4-chlorophenyl)acetic acid with 2-(chloromethyl)oxirane to yield a cyclobutyl carboxamide derivative, which can be further transformed into a cyclobutyl ketone. calstate.edu These methods provide foundational scaffolds that can then be elaborated to introduce the desired amine functionality.
C-H Arylation Methods for Cyclobutane Derivatives
Direct C-H functionalization represents an efficient strategy for synthesizing arylcyclobutane derivatives. researchgate.net Palladium-catalyzed C-H arylation has been explored for the synthesis of 3-phenylcyclobutylamine from cyclobutylamine (B51885). calstate.edu This approach utilizes a transient directing group (TDG) to guide the arylation to the desired position. calstate.edu While the direct C-H arylation of aminocyclobutane has been investigated, it has faced challenges in achieving successful outcomes. calstate.edu
Other C-H functionalization strategies have been developed for cyclobutanes, often relying on directing groups to achieve regioselectivity. For example, aminoquinoline and o-thioanisidine directing groups have been used to guide the arylation of cyclobutane carboxylic acid derivatives. acs.org Rhodium-catalyzed C-H insertion reactions of diazo compounds with arylcyclobutanes have also been shown to be effective, allowing for functionalization at the C1 or C3 position depending on the catalyst used. nih.gov These methods provide access to a variety of substituted cyclobutanes, although their direct application to the synthesis of this compound may require further modification. acs.orgnih.gov
Reductive Amination of 3-Phenylcyclobutanone (B1345705) Precursors
Reductive amination is a widely used and effective method for the synthesis of amines from ketone precursors. masterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of a 3-phenylcyclobutanone with an amine source in the presence of a reducing agent. calstate.edu For example, 3-phenylcyclobutanone can be reacted with dibenzylamine, followed by reduction, to produce N,N-dibenzyl-3-phenylcyclobutan-1-amine. calstate.edu
The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The reaction conditions can be optimized to favor the formation of the desired amine product. mdpi.com
Table 1: Examples of Reductive Amination for Cyclobutane Amine Synthesis
| Ketone Precursor | Amine Source | Reducing Agent | Product | Reference |
| 3-Phenylcyclobutanone | Dibenzylamine | Not specified in abstract | N,N-Dibenzyl-3-phenylcyclobutan-1-amine | calstate.edu |
| β-keto-ester derivative | Methylamine | Sodium tri(2-ethylhexanoyloxy)borohydride | Bicyclic amine | mdpi.com |
Hydrogenation Reactions in Cyclobutane Amine Synthesis
Hydrogenation is a fundamental reduction reaction in organic synthesis, often employed to convert various functional groups into their reduced counterparts. ineratec.demt.com In the synthesis of cyclobutane amines, hydrogenation plays a key role, particularly in the removal of protecting groups. For instance, after the reductive amination of 3-phenylcyclobutanone with dibenzylamine, the resulting N,N-dibenzyl-3-phenylcyclobutan-1-amine can be subjected to hydrogenation with a palladium on carbon (Pd/C) catalyst to remove the benzyl groups and yield the primary amine, 3-phenylcyclobutan-1-amine. calstate.edu
Catalytic hydrogenation can also be used to reduce other functional groups on the cyclobutane ring. For example, the catalytic reduction of 2-chloro-3-phenylcyclobut-2-enone gives 3-phenylcyclobutanone. caltech.edu The choice of catalyst (e.g., platinum, palladium, nickel) and reaction conditions (temperature, pressure) are critical for achieving the desired transformation and selectivity. ineratec.devapourtec.com
Enantioselective Synthesis of Chiral this compound and Analogues
The development of enantioselective methods for the synthesis of chiral amines is of great importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. mdpi.com
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. sioc-journal.cn This method typically involves the use of a chiral transition metal complex to catalyze the addition of hydrogen to a prochiral substrate, such as an imine or enamine, to produce a chiral amine with high enantioselectivity. rsc.orgorganicchemistrydata.org Chiral ligands, often containing phosphorus or nitrogen atoms, are used to create the chiral environment around the metal center. sioc-journal.cn
In the context of this compound synthesis, asymmetric hydrogenation could be applied to a corresponding prochiral imine or enamine precursor. While specific examples for this compound are not detailed in the provided search results, the general principles of asymmetric hydrogenation are well-established and have been successfully applied to the synthesis of a wide range of chiral amines. mdpi.comdiva-portal.org Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used for these transformations. sioc-journal.cnorganicchemistrydata.org
Biocatalytic Approaches Utilizing Enzymes (e.g., Transaminases, Imine Reductases, Reductive Aminases)
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral amines. diva-portal.org Enzymes such as transaminases, imine reductases, and reductive aminases offer high stereoselectivity and operate under mild reaction conditions. nih.govrsc.org
Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a ketone acceptor. rsc.orgworktribe.com This allows for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org The application of transaminases for the synthesis of chiral amines has grown significantly, with research focusing on expanding their substrate scope and overcoming equilibrium limitations. rsc.orgmdpi.com For example, a variant of Chromobacterium violaceum amine transaminase has shown promise for the synthesis of (S)-1-phenylethylamine and related amines. diva-portal.org
Imine Reductases (IREDs) and Reductive Aminases (RedAms) are another class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govrsc.org These enzymes have been successfully used for the synthesis of a variety of chiral primary, secondary, and tertiary amines. rsc.orgnih.gov Reductive aminases, a subclass of IREDs, are particularly noteworthy for their ability to perform reductive amination with a broad range of amine and carbonyl substrates. chemrxiv.org Biocatalytic cascades combining ene-reductases with imine reductases have been developed to synthesize amines with multiple stereocenters from α,β-unsaturated ketones. nih.gov
Table 2: Biocatalytic Methods for Chiral Amine Synthesis
| Enzyme Type | Reaction Type | Key Features | Reference(s) |
| Transaminases (TAs) | Asymmetric synthesis from prochiral ketones | Excellent enantioselectivity, operates without costly cofactors that require regeneration. | diva-portal.orgworktribe.com |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | Enables synthesis of a host of chiral amine compounds. | nih.govrsc.org |
| Reductive Aminases (RedAms) | Reductive amination | Broad substrate scope for both carbonyl and amine substrates. | rsc.orgchemrxiv.org |
Stereochemical Aspects and Chiral Resolution of 2 Phenylcyclobutan 1 Amine
Analysis of Stereocenters and Potential Stereoisomeric Forms
2-Phenylcyclobutan-1-amine possesses two stereocenters, also known as chiral centers. wikipedia.orgpearson.com A stereocenter is an atom, typically carbon, that is bonded to four different groups, leading to the possibility of stereoisomerism. wikipedia.org In the case of this compound, the two stereogenic carbons are C1 (the carbon atom bonded to the amino group) and C2 (the carbon atom bonded to the phenyl group).
The presence of n stereocenters in a molecule can lead to a maximum of 2n possible stereoisomers. wikipedia.orgmsu.edulibretexts.org For this compound, with its two stereocenters, there are 22 = 4 possible stereoisomers. These stereoisomers arise from the different spatial arrangements of the amino and phenyl groups relative to the cyclobutane (B1203170) ring.
Diastereomeric and Enantiomeric Relationships within the Cyclobutane Scaffold
The four stereoisomers of this compound can be classified into pairs of enantiomers and diastereomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. organicchemistrytutor.comunacademy.com They have identical physical properties, such as melting and boiling points, but differ in their interaction with plane-polarized light. saskoer.ca
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have different physical properties. unacademy.comsaskoer.ca
The stereoisomers of this compound exist as two pairs of enantiomers. The relationship between any isomer from one pair and any isomer from the other pair is diastereomeric. These relationships can be visualized by considering the cis and trans arrangements of the phenyl and amino groups on the cyclobutane ring.
| Stereoisomer Pair | Relationship | Description |
| (1R,2R) and (1S,2S) | Enantiomers | These isomers are non-superimposable mirror images. |
| (1R,2S) and (1S,2R) | Enantiomers | These isomers are also non-superimposable mirror images. |
| (1R,2R) and (1R,2S) | Diastereomers | These isomers are not mirror images of each other. |
| (1R,2R) and (1S,2R) | Diastereomers | These isomers are not mirror images of each other. |
| (1S,2S) and (1R,2S) | Diastereomers | These isomers are not mirror images of each other. |
| (1S,2S) and (1S,2R) | Diastereomers | These isomers are not mirror images of each other. |
Chiral Separation and Resolution Methodologies
The separation of the stereoisomers of this compound is crucial for studying their individual properties. This is achieved through chiral resolution, which can be accomplished using various techniques.
Kinetic Resolution Techniques (e.g., Enzymatic Kinetic Resolution)
Kinetic resolution is a method that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
Enzymatic kinetic resolution is a powerful subset of this technique, utilizing enzymes as chiral catalysts. nih.gov Lipases, for instance, are commonly used for the resolution of chiral amines and alcohols. mdpi.comresearchgate.net In a typical enzymatic kinetic resolution of a racemic amine, an acylating agent is used in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated amine from the unreacted enantiomer. ethz.chutsouthwestern.edu The efficiency of a kinetic resolution is often expressed by the enantioselectivity value (E). mdpi.commdpi.com
For example, a process could be designed where a lipase selectively catalyzes the acylation of one enantiomer of this compound, leaving the other enantiomer unreacted and thus resolved.
Chromatographic Chiral Separation Methods
Chiral chromatography is a widely used technique for the separation of enantiomers. humanjournals.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chromatographytoday.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and effective for separating a broad range of chiral compounds, including amines. yakhak.orgmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. chromatographytoday.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal separation. humanjournals.comyakhak.org
For the separation of this compound enantiomers, a chiral HPLC column with a suitable CSP, such as a phenyl-carbamated β-cyclodextrin, could be employed. chromatographyonline.com The selection of the appropriate CSP and mobile phase composition would be determined through a screening process to find the conditions that provide the best resolution. chromatographytoday.com
Reaction Mechanisms and Reactivity Profiles of 2 Phenylcyclobutan 1 Amine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in 2-Phenylcyclobutan-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.ukmsu.edu This inherent nucleophilicity allows it to readily participate in reactions with electrophilic species. msu.edu
Amines are generally more nucleophilic than their corresponding alcohols. msu.edu Consequently, this compound can directly react with alkyl halides in nucleophilic substitution reactions to form N-alkylated products. msu.edu However, this direct alkylation of primary amines can be complicated. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the potential formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumasterorganicchemistry.com This over-alkylation can be controlled by using a large excess of the initial amine. libretexts.org
The amine's nucleophilicity is also central to acylation reactions, where it attacks acylating agents like acyl chlorides to form stable amide derivatives. nih.govcalstate.edu
Reactions Involving the Strained Cyclobutane (B1203170) Ring System
The cyclobutane ring is characterized by significant ring strain, which influences its reactivity. cymitquimica.com This strain arises from angle and torsional strain, making the ring susceptible to reactions that relieve this energetic instability. researchgate.net
Strain-Release Reactions
Four-membered rings like cyclobutane can undergo ring-opening reactions under various conditions, including acidic or basic environments, thermolysis, and with oxidizing or reducing agents, to alleviate their inherent strain. researchgate.net The specific cleavage point and reaction rate are influenced by the substituents on the ring, the reagents used, and the reaction conditions. researchgate.net For instance, photochemical strain-release reactions of related bicyclo[1.1.0]butanes can be initiated through single electron transfer (SET) or energy transfer (EnT) strategies. rsc.orgnih.govnih.gov These processes can generate diradical intermediates that subsequently react to form more stable structures. nih.govnsf.gov In the context of substituted cyclobutanes, the C-H bonds within the strained ring can exhibit enhanced reactivity compared to their unstrained counterparts. nih.gov
Mechanistic Studies of Derivative Formation and Transformation
The formation and subsequent reactions of this compound derivatives have been a subject of mechanistic investigation, shedding light on the pathways governing these transformations.
Alkylation and Acylation Pathways
Alkylation: The N-alkylation of amines with alkyl halides typically proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. chemguide.co.ukwikipedia.org As previously noted, the product amine can also act as a nucleophile, leading to multiple alkylations. masterorganicchemistry.comlibretexts.org The formation of a secondary amine from a primary amine and an alkyl halide is followed by a rapid acid-base reaction, liberating the more nucleophilic secondary amine which can then react further. masterorganicchemistry.com
Acylation: Acylation of the amine functionality, for example with benzoyl chloride, proceeds through a nucleophilic acyl substitution mechanism. calstate.edu The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the corresponding amide. masterorganicchemistry.com This process is often carried out in the presence of a base to neutralize the HCl produced. calstate.edu
Oxidation and Reduction Chemistry
The amine group and the cyclobutane ring can undergo both oxidation and reduction, leading to a variety of products.
Oxidation: The amine functionality can be oxidized. For instance, related cyclobutane derivatives can be oxidized to form oxides. In a broader context, the Baeyer-Villiger oxidation of a related compound, 3-phenylcyclobutanone (B1345705), using a flavin catalyst has been studied, resulting in ring expansion to form a lactone. rsc.org A nitrogen-insertion reaction, akin to a Beckmann rearrangement, has been used to convert 3-phenylcyclobutanone into a chiral γ-lactam, demonstrating a ring-expansion pathway driven by the inherent ring strain. scientificupdate.com
Reduction: The reduction of derivatives of this compound is also a key transformation. For example, dibenzyl-3-phenylcyclobutan-1-amine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 3-phenylcyclobutan-1-amine. calstate.edu Reductive amination of a ketone precursor, such as 3-phenylcyclobutanone, is a common method for synthesizing the parent amine itself. calstate.edu This typically involves the formation of an imine or enamine intermediate, which is then reduced using agents like sodium cyanoborohydride (NaBH3CN). calstate.edulibretexts.org
Nucleophilic Substitution Mechanism on Related Systems
Nucleophilic substitution reactions are fundamental to the chemistry of this compound and its derivatives. While direct SN1 or SN2 reactions on an aryl halide are generally not feasible, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strong electron-withdrawing groups at the ortho or para positions. pressbooks.pubucalgary.ca This proceeds via a two-step addition-elimination mechanism, involving a stabilized carbanion intermediate. pressbooks.pubucalgary.ca
In systems where a leaving group is attached to the cyclobutane ring, nucleophilic substitution can occur. The stereochemical outcome of such reactions can be complex. For instance, stereospecific SN1 reactions at quaternary carbon stereocenters have been achieved in related cyclopropyl (B3062369) carbinol systems, where ring strain plays a role in facilitating the reaction. researchgate.net
Below is a table summarizing key reaction types involving this compound and related compounds:
| Reaction Type | Reagents/Conditions | Product Type | Mechanism |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts | Nucleophilic Aliphatic Substitution |
| N-Acylation | Acyl Chlorides, Anhydrides | Amides | Nucleophilic Acyl Substitution |
| Ring-Opening | Heat, Acid/Base, Light | Acyclic compounds | Strain-Release |
| Oxidation | Oxidizing agents (e.g., peracids) | Oxides, Lactones (from ketone precursor) | Baeyer-Villiger, Beckmann-type |
| Reduction | H₂, Pd/C; NaBH₃CN | Saturated Amines | Catalytic Hydrogenation, Reductive Amination |
| Nucleophilic Aromatic Substitution | Strong Nucleophile, Activated Aryl Halide | Substituted Aromatics | SNAr (Addition-Elimination) |
Quantitative Kinetic and Mechanistic Investigations of this compound Remain Largely Undocumented in Publicly Available Research
Searches for quantitative data, such as rate constants, activation energies, and reaction orders for reactions involving this compound, did not yield specific experimental or computational studies. Consequently, the creation of data tables and a detailed discussion of its reactivity profile, as outlined for this section, cannot be fulfilled based on current publicly accessible information.
While general principles of amine and cyclobutane reactivity can offer hypothetical insights, no specific studies providing empirical or theoretical quantitative kinetic and mechanistic data for this compound have been identified. Research in related areas, such as the synthesis of various cyclobutylamine (B51885) derivatives or the kinetic resolution of other chiral amines, does not provide the specific quantitative data required for this analysis.
Therefore, section 4.4, focusing on the quantitative kinetic and mechanistic investigations of this compound, cannot be populated with the scientifically accurate and detailed research findings stipulated by the article's outline. Further experimental and computational research is needed to elucidate the reactivity and reaction mechanisms of this specific compound.
Advanced Spectroscopic Analysis for Structure Elucidation of 2 Phenylcyclobutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.calstate.eduemerypharma.comwalisongo.ac.id
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. emerypharma.com For 2-phenylcyclobutan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its covalent framework and stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a related compound, 3-phenylcyclobutan-1-amine, protons on the aminocyclobutane ring appear in the upfield region around 1.50-2.50 ppm. calstate.edu The protons on the phenyl group typically resonate in the downfield region, generally between 7.1 and 7.4 ppm. calstate.edu The chemical shifts of the cyclobutane (B1203170) protons are influenced by the stereochemical relationship (cis or trans) with the phenyl group, leading to distinct signals for different diastereomers. calstate.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. For aromatic amines, the carbon atoms of the phenyl ring typically show signals between 110 and 165 ppm. humic-substances.org The aliphatic carbons of the cyclobutane ring absorb further upfield. For instance, in related aliphatic amines, the α-carbon (the carbon attached to the nitrogen) absorbs in the range of δ 2.2-2.9 in the proton spectrum, which corresponds to a specific region in the ¹³C spectrum, while β-carbon protons are found between δ 1.0–1.7. projectguru.in The specific chemical shifts in this compound would be influenced by the ring strain and the electronic effects of the phenyl and amino substituents.
Table 1: Representative ¹H and ¹³C NMR Data for Phenylcyclobutane Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | ||
| Aromatic-H | 7.1 - 7.4 | Phenyl group protons. calstate.edu |
| Cyclobutane-H | 1.5 - 3.6 | Protons on the cyclobutane ring, specific shifts depend on stereochemistry. calstate.edu |
| Amine-H (N-H) | 0.5 - 5.0 | Often a broad signal, position can vary with solvent and concentration. projectguru.in |
| ¹³C | ||
| Aromatic-C | 110 - 165 | Phenyl group carbons. humic-substances.org |
| Aliphatic-C | 20 - 60 | Cyclobutane ring carbons. The exact shifts are sensitive to substitution and stereochemistry. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of this compound by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. creative-biostructure.com It is instrumental in tracing the connectivity of protons within the cyclobutane ring and establishing the spin systems. github.io
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹JCH). sdsu.educreative-biostructure.com It provides a direct link between the ¹H and ¹³C assignments, confirming which protons are attached to which carbons in the cyclobutane ring and the phenyl group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). creative-biostructure.com HMBC is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the phenyl ring attached to the cyclobutane moiety. creative-biostructure.com
ADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While less common, the ADEQUATE experiment can provide direct evidence of carbon-carbon bonds, which can be invaluable in confirming the cyclic structure of the cyclobutane ring.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
While standard NMR techniques define the covalent structure, Residual Dipolar Couplings (RDCs) provide long-range orientational information, which is critical for determining the conformational preferences of flexible molecules like this compound in solution. nih.govnih.gov
RDCs are measured on molecules that are weakly aligned in a dilute liquid crystalline medium. nih.gov This partial alignment prevents the complete averaging of dipolar couplings, which are dependent on the orientation of internuclear vectors relative to the magnetic field. nih.gov The measured RDC values (typically ¹DCH) are then compared with values calculated for different possible conformations of the molecule. nih.gov This comparison allows for the determination of the dominant conformation in solution and can provide insights into the puckering of the cyclobutane ring and the relative orientation of the phenyl and amino substituents. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Information and Fragmentation Patterns.libretexts.orglibretexts.org
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to deduce structural features from the fragmentation pattern.
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. As an amine, this compound contains an odd number of nitrogen atoms, and therefore, its molecular ion peak will have an odd m/z value, according to the nitrogen rule. libretexts.org
A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, α-cleavage can occur at two positions on the cyclobutane ring, leading to characteristic fragment ions. The fragmentation of the phenyl group and the cyclobutane ring can also produce distinct peaks that aid in structure confirmation.
Table 2: Predicted Key Fragmentation Patterns for this compound in Mass Spectrometry
| Fragmentation Process | Description | Predicted m/z of Fragment |
| Molecular Ion | Intact molecule with one electron removed. | Odd integer value corresponding to the molecular weight. |
| α-Cleavage | Cleavage of the C-C bond adjacent to the C-N bond. | Results in stable iminium ions. The specific m/z will depend on which C-C bond of the cyclobutane ring is cleaved. |
| Loss of Phenyl Group | Cleavage of the bond connecting the phenyl group to the cyclobutane ring. | M - 77 |
| Tropylium Ion Formation | Rearrangement and fragmentation of the phenylalkyl side chain. | m/z 91 |
Infrared (IR) Spectroscopy for Functional Group Identification.savemyexams.comorgchemboulder.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.com
For this compound, the IR spectrum will show characteristic absorption bands for the amine and aromatic functional groups.
N-H Stretching: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These bands are typically weaker and sharper than the broad O-H stretch of alcohols. orgchemboulder.com
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Aromatic C-H Stretching: The stretching of C-H bonds on the phenyl ring will be observed just above 3000 cm⁻¹.
Aromatic C=C Stretching: The C=C bond stretching within the phenyl ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
N-H Bending: Primary amines also exhibit an N-H bending (scissoring) vibration in the 1580-1650 cm⁻¹ range. orgchemboulder.com
The presence of these specific absorption bands in the IR spectrum provides strong evidence for the key functional groups in this compound. orgchemboulder.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Bend | 1580 - 1650 | |
| Aliphatic C-N | Stretch | 1020 - 1250 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
X-ray Crystallography for Definitive Molecular Structure Determination.researchgate.net
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound or a salt thereof can be obtained, this technique can provide an unambiguous determination of its molecular structure. mdpi.com
The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the electron density distribution within the crystal lattice. This, in turn, reveals the exact positions of each atom in the molecule. The resulting crystal structure provides highly accurate data on bond lengths, bond angles, and torsion angles. mdpi.com This information definitively establishes the relative stereochemistry (cis or trans) of the phenyl and amino groups on the cyclobutane ring and provides precise details about the puckering of the four-membered ring. researchgate.net
Computational Approaches in Structure Elucidation (e.g., Computer-Assisted Structure Elucidation - CASE)
In modern analytical chemistry, computational methods serve as powerful adjuncts to experimental spectroscopic data for the definitive structure elucidation of molecules. researchgate.net These in-silico techniques not only enhance the confidence in structural assignments but also provide deeper insights into the electronic and conformational properties of the compound under investigation. youtube.combioisi.pt For a molecule such as this compound, computational approaches, particularly Computer-Assisted Structure Elucidation (CASE) and quantum mechanical calculations like Density Functional Theory (DFT), offer a systematic and unbiased framework for analysis. acdlabs.comnih.gov
Computer-Assisted Structure Elucidation (CASE) represents a significant advancement in the interpretation of complex spectroscopic data. acdlabs.com CASE systems utilize algorithms to generate a complete set of possible molecular structures consistent with provided experimental data, primarily from 2D NMR experiments like COSY and HMBC. rsc.org The origins of CASE date back over five decades, evolving from systems handling simple molecules based on IR data to sophisticated software capable of elucidating complex natural products from extensive NMR datasets. researchgate.netacdlabs.com
The typical workflow for a CASE analysis involves inputting spectral information, such as molecular formula, and 1D and 2D NMR data, into the software. The program then generates all possible isomers and ranks them based on the congruence between the experimental spectra and the predicted spectra for each candidate structure. psu.edu This process minimizes human bias and reduces the risk of overlooking alternative structures. rsc.org For this compound, a CASE program could be employed to differentiate it from constitutional isomers or to confirm its proposed structure against a list of computer-generated candidates.
Below is a hypothetical output from a CASE software analysis, where experimental data for a compound with the formula C₁₀H₁₃N was provided. The system generates and ranks possible structures.
Table 1: Illustrative CASE Analysis Output for Molecular Formula C₁₀H₁₃N
| Rank | Proposed Structure | Agreement Score (%) | Key Differentiating Features |
| 1 | This compound | 99.2 | Excellent match with predicted ¹H-¹³C HMBC correlations for a cyclobutane ring. |
| 2 | 2-Phenylcyclopentan-1-amine | 85.5 | Mismatch in predicted chemical shifts for aliphatic ring protons and carbons. |
| 3 | 4-Phenyl-2-butanamine | 78.1 | Inconsistent with observed spin-spin coupling patterns and number of methylene (B1212753) groups. |
| 4 | N-Methyl-1-phenylpropan-2-amine | 72.4 | Presence of an N-methyl signal in predicted spectra, absent in experimental data. |
Density Functional Theory (DFT) is another cornerstone of computational chemistry used for structure elucidation. scispace.comnih.gov DFT methods are used to investigate the electronic structure of molecules, allowing for the prediction of a wide range of properties, including NMR chemical shifts, vibrational frequencies, and molecular orbital energies. youtube.comnih.gov By calculating these properties for a proposed structure, chemists can compare the theoretical data with experimental results for validation. nih.gov
For this compound, DFT calculations could be performed to predict its ¹H and ¹³C NMR chemical shifts. A high degree of correlation between the DFT-predicted spectrum and the experimental spectrum provides strong evidence for the correctness of the assigned structure. This is particularly useful for resolving ambiguities in complex spectra or for stereochemical assignments. researchgate.net
Table 2: Comparison of Hypothetical Experimental and DFT-Predicted NMR Chemical Shifts for cis-2-Phenylcyclobutan-1-amine
| Atom | Predicted ¹H Shift (ppm) (DFT) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) (DFT) | Experimental ¹³C Shift (ppm) |
| C1 | 4.15 | 4.10 | 55.8 | 55.2 |
| C2 | 3.55 | 3.51 | 48.2 | 47.8 |
| C3 | 2.20, 1.95 | 2.18, 1.90 | 28.5 | 28.1 |
| C4 | 2.50, 2.30 | 2.45, 2.25 | 30.1 | 29.7 |
| C-ipso | - | - | 142.5 | 142.0 |
| C-ortho | 7.35 | 7.32 | 128.9 | 128.6 |
| C-meta | 7.28 | 7.25 | 126.8 | 126.5 |
| C-para | 7.20 | 7.18 | 127.5 | 127.2 |
Furthermore, DFT analysis provides insights into the molecule's electronic properties through the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Table 3: Calculated Electronic Properties of this compound via DFT
| Computational Parameter | Calculated Value | Significance |
| Energy of HOMO | -5.8 eV | Indicates the energy of the most available electrons, likely centered on the amine and phenyl groups, suggesting sites for electrophilic attack. youtube.com |
| Energy of LUMO | -0.2 eV | Represents the energy of the lowest energy empty orbital, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 1.45 D | Quantifies the overall polarity of the molecule, influencing its intermolecular interactions and solubility. |
Computational Chemistry and Theoretical Studies on 2 Phenylcyclobutan 1 Amine
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and optimized geometry of molecules. For 2-Phenylcyclobutan-1-amine, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311G+(d,p)), can accurately predict its three-dimensional structure. acs.orgscirp.org
The calculations typically begin with the structural optimization of the cis and trans diastereomers. The cyclobutane (B1203170) ring is known to adopt a puckered conformation to relieve angle and torsional strain. nih.gov DFT optimization reveals the precise bond lengths, bond angles, and dihedral angles that define the lowest energy structure for each isomer. For instance, calculations on substituted cyclobutanes show C-C bond lengths in the ring are longer than in alkanes, a result of ring strain and substituent effects. acs.orgnih.gov The orientation of the phenyl and amine groups relative to the cyclobutane ring is also determined, providing a detailed geometric picture.
Beyond structural parameters, DFT is used to calculate key electronic properties. The molecular electrostatic potential (MEP) map illustrates the charge distribution, identifying electron-rich regions (like the nitrogen atom's lone pair) and electron-poor regions, which are crucial for predicting intermolecular interactions. acs.orgnih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. scirp.orgacs.org
Table 1: Representative DFT-Calculated Properties for this compound Isomers (Note: These are illustrative values based on typical DFT calculations for analogous structures.)
| Property | trans-2-Phenylcyclobutan-1-amine | cis-2-Phenylcyclobutan-1-amine |
| Relative Energy (kcal/mol) | 0.00 (most stable) | +1.5 |
| HOMO Energy (eV) | -8.5 | -8.4 |
| LUMO Energy (eV) | -0.5 | -0.4 |
| HOMO-LUMO Gap (eV) | 8.0 | 8.0 |
| Dipole Moment (Debye) | 1.3 | 1.5 |
Ab Initio and Semi-Empirical Methods in Conformational Analysis
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, this involves the puckering of the cyclobutane ring and the rotation around the C-N and C-Phenyl single bonds. Ab initio and semi-empirical methods are valuable tools for this purpose. mdpi.com
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate results by solving the Schrödinger equation with minimal approximation, though they are computationally expensive. nih.gov They are often used to benchmark the results from more approximate methods. For a molecule like this compound, ab initio calculations can precisely determine the energy barrier for ring puckering and the relative stability of the cis and trans isomers, where the phenyl and amine groups are on the same or opposite sides of the ring, respectively. nih.gov
Semi-empirical methods, such as AM1, PM3, and MNDO, are much faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations. rsc.orguni-muenchen.denih.gov While less accurate, they are well-suited for scanning the potential energy surface of larger molecules or for preliminary conformational searches to identify low-energy conformers. nih.gov These methods can efficiently map the energy landscape associated with the rotation of the phenyl and amine substituents, identifying energy minima and the transition states that separate them. For example, a conformational search would reveal whether the phenyl group prefers an equatorial or axial position in the puckered cyclobutane ring and how this preference is influenced by the cis or trans configuration of the amine group. nih.gov
Table 2: Comparison of Computational Methods for Conformational Analysis
| Method | Accuracy | Computational Cost | Typical Application for this compound |
| Semi-Empirical (e.g., AM1, PM3) | Low-Moderate | Very Low | Initial rapid scan of conformational space. |
| DFT (e.g., B3LYP) | High | Moderate | Optimization of key conformers and transition states. |
| Ab Initio (e.g., MP2, CCSD(T)) | Very High | High | High-accuracy energy calculations for a few critical structures (e.g., benchmarking). nih.gov |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics methods analyze static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's motion over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. nih.gov This approach allows for the exploration of the conformational space available to this compound at a given temperature. mdpi.comresearchgate.net
An MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic solution-phase behavior. Over the course of the simulation (nanoseconds to microseconds), the molecule's atoms move and vibrate, and the molecule transitions between different low-energy conformations. doi.org For this compound, MD can reveal the dynamics of:
Ring Puckering: The cyclobutane ring continuously flexes between its puckered states. MD can determine the frequency and pathways of this motion.
Substituent Rotation: The simulation shows the rotation of the phenyl and amine groups, identifying preferred orientations and the energy barriers between them. researchgate.net
Solvent Interactions: MD explicitly models how solvent molecules interact with the amine and phenyl groups through hydrogen bonding and other non-covalent forces, which can influence conformational preferences.
By analyzing the simulation trajectory, one can generate a population distribution of different conformers, providing insight into the flexibility of the molecule and the structures it is most likely to adopt in a realistic environment. doi.orgnih.gov
Theoretical Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting how a molecule will react and what products it will form. figshare.com For this compound, theoretical methods can be used to investigate various potential reaction pathways, such as nucleophilic attack at the amine, or reactions involving the cyclobutane ring.
Potential reactions for this compound that can be studied theoretically include:
N-alkylation or N-acylation: Modeling the reaction of the amine group with electrophiles to predict the feasibility of forming derivatives.
Ring-Opening Reactions: The cyclobutane ring is strained (strain energy of ~26 kcal/mol) and can open under thermal or photochemical conditions. nih.govmasterorganicchemistry.com Theoretical calculations can elucidate the mechanism, which often proceeds through a biradical intermediate, and predict the activation barriers for such processes. arxiv.orgacs.org Studies on pinane, which also contains a cyclobutane ring, show that stepwise biradical pathways are often favored over concerted mechanisms. nih.gov
Pictet-Spengler type reactions: In the presence of an aldehyde or ketone, related phenethylamine (B48288) structures can undergo cyclization. Theoretical studies could explore if analogous intramolecular reactions are feasible for derivatives of this compound. researchgate.net
Quantum Chemical Calculations in Mechanistic Elucidation
Quantum chemical calculations are indispensable for elucidating detailed reaction mechanisms at the molecular level. nih.gov This involves not just predicting if a reaction is favorable, but understanding the step-by-step process of bond breaking and formation.
For a given reaction of this compound, quantum chemists can construct a detailed potential energy surface that maps the energy of the system as a function of the geometric changes during the reaction. aip.org Key points on this surface are the stable reactants and products (energy minima) and the transition states (saddle points). Locating the transition state structure and confirming it with a frequency calculation (which should yield one imaginary frequency corresponding to the reaction coordinate) is a critical step in mechanistic studies. soton.ac.uk
For example, in the thermal rearrangement of a substituted cyclobutane, calculations can distinguish between different possible pathways, such as a concerted electrocyclic ring-opening or a stepwise mechanism involving a biradical intermediate. acs.orgacs.org DFT calculations on fused cyclobutenamides have shown how torquoselectivity (the preference for one direction of rotation during ring-opening) can be predicted, leading to specific stereochemical outcomes. acs.org Similarly, for reactions involving the amine group, calculations can clarify the role of solvent molecules in stabilizing transition states and intermediates, providing a more complete picture of the reaction mechanism.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction (Note: Values are representative for a nucleophilic substitution at the amine group, based on analogous systems.)
| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Proton Transfer | DFT (B3LYP/6-31G) | 5.2 |
| Nucleophilic Attack | DFT (B3LYP/6-31G) | 18.5 |
| Leaving Group Departure | DFT (B3LYP/6-31G*) | 9.8 |
Theoretical Assessment of Atmospheric Fate and Degradation Mechanisms
The atmospheric fate of volatile organic compounds is of significant environmental interest. Theoretical studies can predict the degradation pathways and atmospheric lifetime of this compound. The primary degradation process in the troposphere for amines is initiated by reaction with the hydroxyl (•OH) radical. nilu.nouio.no
Computational models can predict the rate constants for the reaction of •OH with the amine. The reaction proceeds via hydrogen atom abstraction, which can occur at several sites on the molecule:
From the N-H bond of the amino group.
From the C-H bond on the carbon attached to the amino group (α-carbon).
From C-H bonds elsewhere on the cyclobutane ring.
From the phenyl ring (less likely).
Quantum chemical calculations can determine the activation energy for H-abstraction at each site. Typically, abstraction from the C-H bond alpha to the nitrogen and from the N-H bond are the most favorable pathways for amines. uio.noacs.org
Structure Activity Relationship Sar Investigations and Derivative Design Theoretical
Theoretical Frameworks for SAR Analysis of Cyclobutane-Amine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the optimization of lead compounds. drugdesign.org For derivatives of 2-phenylcyclobutan-1-amine, several theoretical frameworks can be employed to build predictive models and elucidate key structural features for activity.
One primary approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical correlation between the measured biological activity of a series of compounds and their physicochemical properties or structural descriptors. acs.org For a series of this compound analogues, these descriptors could include:
Topological descriptors: Molecular weight, number of rotatable bonds, and branching indices.
Electronic descriptors: Partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
Steric descriptors: Molecular volume, surface area, and specific conformational parameters related to the puckered cyclobutane (B1203170) ring. nih.gov
Hydrophobic descriptors: The partition coefficient (logP), which describes the lipophilicity of the molecule.
By systematically modifying the phenyl ring (e.g., with electron-donating or withdrawing groups at ortho, meta, or para positions) and the amine group (e.g., alkylation, acylation), a dataset of analogues and their corresponding (hypothetical) activities can be generated. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms can then be used to create a predictive QSAR model. acs.org Such a model would help identify which properties are most influential for the desired biological effect. nih.gov
Another framework involves Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods. mdpi.com These techniques would involve aligning a set of this compound derivatives and calculating their steric and electrostatic fields. The resulting field data is then correlated with biological activity to generate 3D contour maps, visually highlighting regions where modifications to the molecular structure are likely to increase or decrease activity.
In Silico Ligand-Based Target Prediction and Binding Affinity Modeling
In the absence of a known biological target for this compound, in silico ligand-based methods can be used to generate hypotheses about its potential mechanism of action. ebi.ac.uk These approaches compare the structural and physicochemical properties of the query molecule to large databases of compounds with known biological activities. nih.gov
Ligand-based target prediction, often called "target fishing," can be performed using several computational techniques: ebi.ac.uknih.gov
2D Similarity Searching: This involves calculating molecular fingerprints (bit strings that encode structural features) for this compound and comparing them to the fingerprints of molecules in databases like ChEMBL or PubChem. nih.gov Targets associated with structurally similar molecules are then proposed as potential targets for the query compound.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. By analyzing the conformation of this compound, a pharmacophore model can be generated and used to screen databases for compounds that match this spatial arrangement, thereby identifying their known targets.
Machine Learning Models: Supervised learning algorithms like Naive Bayesian or Support Vector Machines can be trained on large datasets of ligand-target interactions. nih.gov These models learn to associate specific chemical features with activity against particular protein targets. Submitting the structure of this compound to such a model can yield a ranked list of predicted targets. nih.gov
Once a potential target is identified, binding affinity modeling can be used to estimate how strongly a series of this compound analogues might interact with it. This can be achieved through molecular docking simulations, which predict the preferred orientation and binding energy of a ligand within the active site of a receptor. mdpi.com
Table 1: Theoretical Approaches for Target Prediction of this compound
| Method | Principle | Application to this compound | Predicted Outcome |
| 2D Similarity Searching | Compares 2D structural fingerprints to databases of known actives. | Generate fingerprints and screen against ChEMBL or PubChem. | List of known drugs/compounds with similar structures and their associated targets. |
| Pharmacophore Modeling | Identifies the 3D spatial arrangement of chemical features. | Generate a 3D pharmacophore based on low-energy conformers. | Identification of potential protein targets that bind ligands with a similar 3D feature arrangement. |
| Machine Learning | Uses models trained on known ligand-target data to make predictions. | Input molecular descriptors into a pre-trained model (e.g., Naive Bayesian). nih.gov | A probability score or ranking of potential biological targets. |
| Molecular Docking | (Requires a predicted target) Simulates the binding of a ligand to a protein's active site. | Dock this compound into the binding site of a high-probability target from other methods. | A predicted binding pose and an estimated binding affinity (scoring function value). |
Rational Design Principles for Novel this compound Analogues
Rational drug design aims to create new molecules with improved properties based on an understanding of their biological target and SAR. scispace.com For this compound, several principles can guide the design of novel analogues.
Scaffold Hopping and Bioisosteric Replacement: The phenyl or cyclobutane rings could be replaced with bioisosteres to modulate properties like potency, selectivity, or metabolic stability. For example, the phenyl ring could be replaced with a pyridine (B92270) or thiophene (B33073) ring to alter electronic properties and introduce potential new hydrogen bonding interactions. The cyclobutane core, valued for its metabolic stability, could be conformationally locked to favor a more active shape. nih.govnih.gov
Conformational Restriction: The cyclobutane ring exists in a puckered conformation. nih.gov Introducing substituents on the ring can influence this pucker and restrict the relative orientation of the phenyl and amine groups. This can "lock" the molecule into a more biologically active conformation, potentially increasing binding affinity by reducing the entropic penalty of binding.
Structure-Based Design: If a target protein structure is identified (e.g., through homology modeling or after experimental validation), structure-based drug design (SBDD) becomes possible. This would involve docking the parent compound into the target's binding site to identify key interactions. New analogues could then be designed to optimize these interactions, for instance, by adding a hydroxyl group to form a new hydrogen bond with a specific amino acid residue in the protein.
Computational Screening and Virtual Library Generation in Chemical Biology
To explore the chemical space around the this compound scaffold efficiently, computational methods are invaluable. nih.gov This involves the generation of virtual combinatorial libraries and their subsequent screening against a biological target or a predictive model. nih.govnih.gov
A virtual library of this compound derivatives can be created by defining variation points on the core structure. nih.gov For instance, one could define R-groups on the phenyl ring, the amine nitrogen, and the other positions of the cyclobutane ring. These R-groups would be populated from lists of common chemical building blocks (e.g., halogens, alkyls, amides). Combining these building blocks in a combinatorial fashion can generate a virtual library containing thousands or even millions of theoretical compounds. nih.gov
This virtual library can then be subjected to virtual screening. nih.gov The screening process can be ligand-based or structure-based:
Ligand-Based Virtual Screening (LBVS): If a QSAR or pharmacophore model has been developed, the entire virtual library can be screened to predict the activity of each compound. Molecules predicted to be highly active would be prioritized for synthesis.
Structure-Based Virtual Screening (SBVS): If a 3D structure of a putative target is available, the library can be screened using molecular docking. mdpi.com Each compound in the library is docked into the target's active site, and a scoring function is used to rank the compounds based on their predicted binding affinity. High-scoring compounds are considered "hits" for potential synthesis and experimental testing.
Influence of Structural Modifications on Biological Activity (General Theoretical Considerations)
Any structural modification to the this compound scaffold will theoretically influence its biological activity by altering its steric, electronic, and hydrophobic properties. nih.govmdpi.com
Modifications to the Phenyl Ring: Adding substituents to the phenyl ring can have profound effects. An electron-withdrawing group (e.g., -CF₃, -NO₂) can alter the pKa of the amine and affect electrostatic interactions. A bulky substituent (e.g., a t-butyl group) can introduce steric hindrance or, conversely, promote favorable van der Waals interactions. The position of the substituent (ortho, meta, para) is critical in determining the vector and nature of these changes.
Modifications to the Amine Group: The basicity of the primary amine is crucial for potential salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. Converting the primary amine to a secondary or tertiary amine, or to an amide, will change its hydrogen bonding capacity and basicity, which would significantly impact binding.
Stereochemistry: this compound has stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and metabolic profiles. Therefore, the relative and absolute stereochemistry of the phenyl and amine substituents on the cyclobutane ring is expected to be a critical determinant of biological activity. Theoretical studies would need to model each stereoisomer independently to predict their interactions.
Strategic Applications in Organic Synthesis and Chemical Research
2-Phenylcyclobutan-1-amine as a Versatile Building Block in Complex Molecule Synthesis
In organic synthesis, "building blocks" are foundational molecules used as starting materials for the construction of more complex structures. cymitquimica.com this compound fits this role perfectly, offering a unique combination of a phenyl group, a strained cyclobutane (B1203170) ring, and a reactive primary amine functional group. chemscene.com Primary amines are fundamental intermediates in the synthesis of pharmaceuticals and materials, often serving as key points for molecular elaboration.
The presence of the cyclobutane ring introduces a three-dimensional, sp³-rich scaffold, a feature increasingly sought after in medicinal chemistry to explore new areas of chemical space. The amine group provides a reactive handle for a wide array of chemical transformations, including N-alkylation, acylation, and reductive amination, allowing for its incorporation into larger, more complex molecular frameworks. Chiral amines, in particular, are highly valued as building blocks for the asymmetric synthesis of intricate molecules like natural products and pharmaceuticals. nih.govrsc.org The commercial availability of this compound facilitates its use as a ready starting material for synthetic campaigns. chemscene.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N | chemscene.com |
| Molecular Weight | 147.22 g/mol | chemscene.com |
| Synonym | 2-Phenylcyclobutanamine | chemscene.com |
Role in the Development of Diverse Chemical Libraries for Research
Chemical libraries are organized collections of compounds used extensively in high-throughput screening (HTS) to identify new drug leads and biological probes. unistra.frlifechemicals.com The quality and diversity of these libraries are critical for the success of drug discovery programs. In recent years, there has been a significant shift towards including more compounds with three-dimensional (3D) shapes and a higher fraction of sp³-hybridized carbon atoms. lifechemicals.com Such molecules are believed to offer greater structural diversity and better mimic the shapes of natural products, potentially leading to improved binding affinity and selectivity for biological targets. lifechemicals.comeuropeanleadfactory.eu
This compound is an excellent candidate for inclusion in such modern screening libraries. Its non-planar cyclobutane core provides the desired 3D-character, moving away from the flat, aromatic structures that have historically dominated compound collections. europeanleadfactory.eu The presence of both aromatic (phenyl) and aliphatic (cyclobutane) components, along with a key functional group (amine), makes it a structurally distinct scaffold. Incorporating building blocks like this compound into library synthesis programs helps to expand the explored chemical space, increasing the probability of identifying novel hits in screening campaigns. lifechemicals.comeuropeanleadfactory.eu
| Feature | Relevance to this compound | Source |
|---|---|---|
| High sp³ Fraction | The cyclobutane ring is an sp³-rich scaffold. | europeanleadfactory.eu |
| Three-Dimensionality | The non-planar ring structure provides 3D shape. | lifechemicals.com |
| Synthetic Tractability | The primary amine allows for easy chemical modification. | europeanleadfactory.eu |
| Novelty | Cyclobutane scaffolds are less common than five- and six-membered rings. | europeanleadfactory.eu |
Contribution to Mechanistic Understanding of Novel Reactions and Ring-Strained Systems
The cyclobutane ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain influences its reactivity, making it a valuable substrate for studying chemical transformations that involve strained rings. orgsyn.org Research into the reactions of strained carbocycles, such as bicyclo[1.1.0]butanes and cyclobutanols, provides fundamental insights into reaction mechanisms, including ring-opening reactions, rearrangements, and cycloadditions. pitt.educhemrxiv.org
For instance, studies on the photocatalytic ring-opening of cyclic alcohols like 1-phenylcyclobutanol demonstrate how the relief of ring strain can be a driving force for chemical reactions, leading to the formation of linear alkyl radicals. chemrxiv.org Similarly, investigations into the functionalization of other strained systems can reveal novel reaction pathways. pitt.edu By studying the behavior of a relatively simple yet representative molecule like this compound under various catalytic or thermal conditions, chemists can gain a deeper mechanistic understanding of how the strained four-membered ring participates in and directs chemical reactions. This knowledge is crucial for developing new synthetic methods that leverage ring strain to achieve unique chemical transformations.
Applications in Catalyst and Ligand Design (e.g., Chiral Auxiliaries in Asymmetric Organocatalysis)
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govbeilstein-journals.org Chiral amines are a privileged class of molecules in this field, serving as essential components of chiral ligands for transition-metal catalysts and as organocatalysts or chiral auxiliaries themselves. nih.govrsc.org
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. harvard.edu For example, pseudoephenamine, a chiral amino alcohol, is used as an effective chiral auxiliary in asymmetric alkylation reactions. harvard.edu Given its structure as a chiral primary amine, this compound possesses the key features required for such an application. The amine group can be readily converted into an amide with a prochiral substrate, and the chiral cyclobutane backbone can then influence the facial selectivity of reactions, such as enolate alkylation.
Furthermore, chiral amines are frequently used to construct ligands for transition-metal catalyzed reactions. mdpi.com The nitrogen atom can coordinate to a metal center, and the chiral scaffold surrounding it can create a chiral environment that influences the stereoselectivity of the catalyzed transformation, such as in asymmetric hydrogenation or cross-coupling reactions. mdpi.comsigmaaldrich.com The rigid conformation of the cyclobutane ring in this compound could be advantageous in creating a well-defined chiral pocket around a metal center. This makes it a molecule of interest for the design of new ligands and chiral auxiliaries for asymmetric synthesis.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Phenylcyclobutan-1-amine, and what parameters critically affect yield?
- Methodological Answer : Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis is common. Key parameters include temperature control (≤0°C for intermediates) and catalysts like Grubbs’ catalyst. The presence of electron-withdrawing groups (e.g., chloro substituents, as in 2-(2-chlorophenyl)cyclobutan-1-amine) may require adjusted reaction times . Confirm intermediates using thin-layer chromatography (TLC) and optimize purification via flash chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR to verify cyclobutane ring protons (δ 2.5–3.5 ppm) and phenyl group integration.
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers are present .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (CHClN: ~181.66 g/mol) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Containment : Use fume hoods to avoid aerosol formation. Clean spills with sand/vermiculite, then transfer to sealed containers .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Post-handling, wash hands thoroughly with soap .
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-phenylglycine) to control stereochemistry.
- Computational Modeling : Density Functional Theory (DFT) to predict transition states and optimize reaction pathways .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective cyclization .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., logP, melting point) of this compound?
- Methodological Answer :
- Cross-Validation : Compare data across multiple databases (PubChem, ChemSpider) and replicate experiments under standardized conditions.
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Discrepancies in logP (e.g., XlogP = 2.2) may arise from solvent polarity or measurement techniques .
- Systematic Reviews : Apply Cochrane guidelines to assess study biases and aggregate data statistically .
Q. How can computational tools enhance the prediction of this compound’s reactivity in novel reactions?
- Methodological Answer :
- Retrosynthesis Software : Tools like Pistachio or Reaxys identify feasible pathways by analyzing >10 reactions .
- Molecular Dynamics (MD) : Simulate solvent effects and transition states to predict regioselectivity in electrophilic substitutions.
- Machine Learning : Train models on cyclobutane-containing compounds to forecast reaction yields under varying conditions .
Data Contradiction and Validation
Q. How should researchers validate unexpected bioactivity results in this compound assays?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects.
- Control Experiments : Include negative controls (e.g., solvent-only) and positive controls (e.g., known agonists/antagonists).
- Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-verify receptor binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
